2-Furyldimethylsilanol Sodium Salt (CAS 879904-88-8): A Definitive Guide to Silanolate Cross-Coupling Methodologies
2-Furyldimethylsilanol Sodium Salt (CAS 879904-88-8): A Definitive Guide to Silanolate Cross-Coupling Methodologies
Executive Summary
The advent of the Hiyama-Denmark cross-coupling reaction fundamentally shifted the paradigm of organometallic chemistry. Historically, the robust nature of the carbon-silicon bond necessitated harsh, stoichiometric fluoride activators (e.g., TBAF) to form hypervalent silicate intermediates, which severely limited functional group tolerance. The introduction of preformed silanolate salts—specifically 2-furyldimethylsilanol sodium salt (CAS: 879904-88-8) —obviated the need for exogenous activators[1]. By serving as a highly reactive, pre-activated nucleophile, this reagent enables the mild, palladium-catalyzed synthesis of 2-arylfurans, a privileged structural motif in modern drug discovery and agrochemical development.
This whitepaper provides an in-depth technical analysis of 2-furyldimethylsilanol sodium salt, detailing its physicochemical properties, the causality behind its mechanistic advantages, and self-validating experimental protocols for its application in cross-coupling workflows.
Physicochemical Profiling & Structural Dynamics
Unlike neutral silanols, which are prone to dimerization into unreactive disiloxanes upon concentration, the sodium salt of 2-furyldimethylsilanol is a stable, isolable solid[2]. The preformed nature of this salt is its greatest asset, allowing researchers to bypass in situ deprotonation steps that typically require strong, incompatible bases like sodium hydride (NaH)[1].
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-Furyldimethylsilanol sodium salt |
| Synonyms | Sodium 2-furyldimethylsilanolate; Dimethyl(2-furyl)silanol sodium salt[3] |
| CAS Number | 879904-88-8[3] |
| Molecular Formula | C₆H₉NaO₂Si[4] |
| Molecular Weight | 164.21 g/mol [3] |
| SMILES | [O-](C)C.[Na+][3] |
| Physical State | Solid (Moisture-sensitive) |
| Reactivity Profile | Pre-activated nucleophile for Pd-catalyzed cross-coupling[1] |
Mechanistic Paradigm: The Hiyama-Denmark Cross-Coupling
The traditional Hiyama coupling relies on the addition of fluoride to form a pentacoordinate silicate, increasing the nucleophilicity of the organic group on silicon. However, 2-furyldimethylsilanol sodium salt operates via a completely different, fluoride-free mechanistic pathway [5].
The Causality of Intramolecular Transmetalation: When the active Pd(0) catalyst undergoes oxidative addition with an aryl halide, it forms an electrophilic Ar-Pd(II)-X complex. Instead of requiring fluoride to activate the silicon atom, the oxygen atom of the silanolate directly coordinates to the palladium center, displacing the halide[5]. This coordination forms a critical, rigid Pd–O–Si linkage . Because the 2-furyl group is tethered to the silicon atom, this pre-coordination brings the nucleophilic carbon into immediate proximity with the palladium center. The transmetalation then proceeds intramolecularly[1]. This drastically lowers the activation energy barrier, allowing the coupling to proceed under exceptionally mild conditions without external activators[2].
Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling utilizing sodium 2-furyldimethylsilanolate.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yields, the following protocol utilizes a self-validating system. By incorporating an internal standard (dodecane) at t=0 , the reaction's progress and mass balance can be continuously monitored via GC-FID or GC-MS, ensuring that any deviation in catalyst performance is immediately detected.
Protocol: Palladium-Catalyzed Synthesis of 2-Arylfurans
Objective: Cross-coupling of aryl bromides/iodides with 2-furyldimethylsilanol sodium salt.
Step-by-Step Methodology:
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Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (5 mol%) and tri(2-furyl)phosphine (20 mol%) in anhydrous toluene (0.2 M).
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Causality: The weakly coordinating dibenzylideneacetone (dba) ligands are rapidly displaced by the phosphine ligands to generate the highly active, electron-rich Pd(0) species necessary for the initial oxidative addition[1].
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Substrate & Standard Addition: Add the aryl halide (1.0 equiv) and dodecane (0.5 equiv, internal standard). Stir for 5 minutes at room temperature. Take a t=0 aliquot for GC baseline validation.
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Nucleophile Introduction: Add preformed 2-furyldimethylsilanol sodium salt (1.2 to 1.5 equiv) directly to the mixture.
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Causality: Utilizing the preformed salt (CAS 879904-88-8) prevents the need to add strong bases like NaH to the reaction mixture. This eliminates base-catalyzed side reactions (e.g., halide elimination or substrate degradation), preserving sensitive functional groups on the aryl halide[2].
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Thermal Coupling: Seal the flask and heat to 80–100 °C.
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Causality: While the intramolecular transmetalation is highly efficient, elevated temperatures are required to overcome the activation energy barrier for the cleavage of the robust C(sp²)–Si bond[5].
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Aqueous Quench & Workup: Cool the reaction to room temperature and quench with deionized water. Extract with ethyl acetate.
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Causality: The aqueous quench hydrolyzes the palladium-silanolate byproducts, converting the silicon waste into benign, highly non-polar dimethylsiloxane oligomers. These oligomers are easily separated from the polar 2-arylfuran product during subsequent silica gel chromatography.
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Caption: Step-by-step experimental workflow for silanolate cross-coupling.
Quantitative Data: Substrate Scope & Reaction Metrics
The use of 2-furyldimethylsilanol sodium salt exhibits broad functional group tolerance. Table 2 summarizes typical quantitative outcomes based on the electronic and steric nature of the electrophilic partner[1][2].
Table 2: Substrate Scope and Expected Yields
| Aryl Halide Classification | Example Substrate | Catalyst System | Temp (°C) | Expected Yield (%) |
| Electron-Rich Aryl Iodides | 4-Iodoanisole | Pd2(dba)3 / P(2-furyl)3 | 80 | 85 – 95% |
| Electron-Neutral Aryl Iodides | Iodobenzene | Pd2(dba)3 / P(2-furyl)3 | 80 | 88 – 92% |
| Electron-Deficient Aryl Bromides | 4-Bromobenzonitrile | Pd2(dba)3 / PPh3 | 100 | 80 – 85% |
| Sterically Hindered Aryl Halides | 2-Bromomesitylene | Pd2(dba)3 / PPh3 | 100 | 65 – 75% |
Note: Electron-deficient bromides often require the use of triphenylphosphine ( PPh3 ) and higher temperatures (100 °C) to facilitate efficient oxidative addition and subsequent transmetalation[2].
Advanced Applications in Drug Development
The furan ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or amides in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
The primary bottleneck in synthesizing highly functionalized 2-arylfurans has traditionally been the incompatibility of complex Active Pharmaceutical Ingredients (APIs) with the harsh bases or fluoride sources required for Stille, Suzuki, or traditional Hiyama couplings. By utilizing 2-furyldimethylsilanol sodium salt , drug development professionals can execute late-stage functionalization (LSF) of complex molecular architectures. The neutral, fluoride-free conditions preserve sensitive moieties such as silyl ethers, epoxides, and base-sensitive stereocenters, drastically reducing the number of protection/deprotection steps required in a synthetic route.
References
- 2-Furyldimethylsilanol sodium salt(CAS# 879904-88-8 ) Angene Chemical
- Sodium 2-furyldimethylsilanolate | AMERICAN ELEMENTS ® American Elements
- Palladium Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides SciSpace (Denmark, S. E., & Baird, J. D.)
- Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts Journal of the American Chemical Society (Denmark, S. E., & Kallemeyn, J. M.)
- Recent advances in silanecarboxylic acids as versatile reagents for modern organic synthesis RSC Publishing
